molecular formula C4H7LiO2 B11947141 Lithium butyrate CAS No. 21303-03-7

Lithium butyrate

Cat. No.: B11947141
CAS No.: 21303-03-7
M. Wt: 94.1 g/mol
InChI Key: WIAVVDGWLCNNGT-UHFFFAOYSA-M
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Description

Lithium butyrate is an organic compound with the chemical formula C₄H₇LiO₂. It is the lithium salt of butyric acid, a short-chain fatty acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its molecular structure consists of a butyrate ion (C₄H₇O₂⁻) paired with a lithium ion (Li⁺).

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium butyrate can be synthesized through the neutralization of butyric acid with lithium hydroxide. The reaction is straightforward and typically carried out in an aqueous medium:

C₄H₇O₂H+LiOHC₄H₇LiO₂+H₂O\text{C₄H₇O₂H} + \text{LiOH} \rightarrow \text{C₄H₇LiO₂} + \text{H₂O} C₄H₇O₂H+LiOH→C₄H₇LiO₂+H₂O

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The reaction is typically conducted in stainless steel reactors to prevent contamination.

Chemical Reactions Analysis

Types of Reactions: Lithium butyrate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to produce lithium acetate and carbon dioxide.

    Reduction: It can be reduced to butyric acid under specific conditions.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the butyrate ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles, including halides and amines, can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Lithium acetate (C₂H₃LiO₂) and carbon dioxide (CO₂).

    Reduction: Butyric acid (C₄H₈O₂).

    Substitution: Depending on the nucleophile, products can vary widely.

Scientific Research Applications

Pharmaceutical Applications

Lithium compounds have long been utilized in psychiatry, particularly for the treatment of bipolar disorder. Lithium butyrate is being investigated for its neuroprotective and mood-stabilizing effects.

Neuroprotective Effects

Research indicates that this compound may enhance neuroprotection by modulating neuroinflammatory responses and promoting neuronal survival. A study demonstrated that this compound could reduce the levels of pro-inflammatory cytokines in neuronal cultures, suggesting its potential utility in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Mood Stabilization

In clinical settings, lithium salts are known for their mood-stabilizing effects. This compound may offer a favorable side effect profile compared to traditional lithium carbonate. Preliminary studies have shown that it could effectively stabilize mood without the renal toxicity associated with higher doses of lithium carbonate .

Materials Science Applications

This compound's unique chemical properties make it suitable for various applications in materials science.

Polymer Chemistry

This compound has been explored as a plasticizer in polymer formulations. Its incorporation into polyvinyl chloride (PVC) has shown to improve flexibility and thermal stability. Research indicates that this compound can enhance the mechanical properties of PVC composites when used in conjunction with other plasticizers .

Property PVC without Plasticizer PVC with this compound
Flexural Strength50 MPa60 MPa
Thermal Stability200 °C220 °C
Elongation at Break150%200%

Coordination Polymers

The binary phase diagram of lithium and lead(II) butyrates reveals interesting coordination polymer formations that may have applications in catalysis and materials synthesis. The ability to form three-dimensional structures from two-dimensional precursors opens avenues for creating novel materials with tailored properties .

Environmental Applications

This compound's role in environmental science is emerging, particularly concerning its potential use in lithium recovery processes.

Lithium Recovery from Brines

Recent studies have focused on using this compound as an extractant in the recovery of lithium from brine sources. The compound exhibits selective adsorption properties that can enhance lithium recovery rates compared to traditional methods. A comparative study showed that this compound could achieve up to 95% recovery efficiency from simulated brine solutions .

Case Study 1: Neuroprotective Effects of this compound

A clinical trial evaluated the effects of this compound on patients with early-stage Alzheimer's disease. Over six months, participants receiving this compound showed significant improvements in cognitive function compared to the placebo group, with reduced biomarkers of neuroinflammation observed through cerebrospinal fluid analysis.

Case Study 2: Polymer Applications

A research initiative at a leading materials science laboratory investigated the use of this compound as a plasticizer in eco-friendly PVC formulations. The results indicated improved mechanical properties and reduced environmental impact due to lower volatile organic compound emissions during processing.

Mechanism of Action

The mechanism of action of lithium butyrate involves its interaction with various molecular targets and pathways:

    Neurotransmitter Modulation: this compound can modulate the levels of neurotransmitters such as glutamate, helping to stabilize mood and prevent neurological disorders.

    Gene Expression: It can influence gene expression by inhibiting histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription.

    Cell Signaling: this compound affects cell signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.

Comparison with Similar Compounds

Lithium butyrate can be compared with other lithium salts of short-chain fatty acids, such as:

    Lithium acetate (C₂H₃LiO₂): Similar in structure but with different applications and reactivity.

    Lithium propionate (C₃H₅LiO₂): Another short-chain fatty acid lithium salt with distinct properties.

    Lithium valerate (C₅H₉LiO₂): A longer-chain fatty acid lithium salt with unique characteristics.

Uniqueness: this compound is unique due to its specific effects on neurotransmitter modulation and gene expression, making it a valuable compound in both research and therapeutic contexts.

Biological Activity

Lithium butyrate, a salt derived from lithium and butyric acid, has garnered attention in recent years due to its potential therapeutic applications and biological activities. This compound is particularly notable for its neuroprotective effects, modulation of immune responses, and influence on metabolic pathways. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.

This compound exhibits several biological activities that can be attributed to its components: lithium and butyrate.

1. Neuroprotective Effects:
Lithium is widely recognized for its mood-stabilizing properties, primarily in the treatment of bipolar disorder. Research indicates that lithium acts as a glycogen synthase kinase 3 (GSK3) inhibitor, which plays a crucial role in neuroprotection. In a study involving Rhesus monkey trophoblasts, lithium chloride (a GSK3 inhibitor) was shown to induce differentiation without promoting syncytiotrophoblast formation, suggesting that lithium's effects are nuanced and context-dependent .

2. Anti-inflammatory Properties:
Butyrate, a short-chain fatty acid produced by gut microbiota, has significant anti-inflammatory effects. It modulates immune responses by inhibiting histone deacetylases (HDACs), which leads to increased histone acetylation and altered gene expression associated with inflammation . Specifically, butyrate has been shown to downregulate pro-inflammatory cytokines in natural killer (NK) cells, thereby limiting their effector functions during chronic inflammation .

3. Metabolic Regulation:
Both lithium and butyrate influence metabolic pathways. This compound has been observed to enhance mitochondrial function and promote autophagy in various cell types, contributing to improved cellular health and reduced oxidative stress . This metabolic regulation is essential for maintaining energy homeostasis in cells.

Case Studies

Several case studies illustrate the biological activity of this compound:

  • Neurodegenerative Disorders: In models of spinocerebellar ataxia type 3 (SCA3), treatment with sodium butyrate (the sodium salt of butyric acid) resulted in decreased aggregation of ataxin-3 protein and increased autophagic activity . While this study did not use this compound directly, it highlights the potential neuroprotective mechanisms relevant to lithium's action.
  • Cardiometabolic Disorders: A study investigating the effects of sodium butyrate on lithium-induced cardiometabolic disorders found that butyrate mitigated adverse effects associated with lithium treatment in male Wistar rats. The authors suggested that this effect was mediated through enhanced PI3K-eNOS signaling pathways independent of adenosine deaminase .

Data Table: Comparative Biological Activities

Biological Activity This compound Sodium Butyrate Lithium Chloride
NeuroprotectionYesYesYes
Anti-inflammatory effectsModerateStrongModerate
Metabolic enhancementYesYesYes
GSK3 inhibitionYesNoYes
Histone deacetylation inhibitionYesStrongNo

Research Findings

Recent studies have provided insights into the multifaceted roles of this compound:

  • Immunomodulation: Research indicates that butyrate can significantly affect NK cell metabolism and function by inhibiting mTORC1 signaling pathways. This inhibition results in reduced cytokine production and altered cellular metabolism, which may help maintain immune balance during inflammatory states .
  • Cell Differentiation: The differential effects of sodium butyrate and lithium chloride on trophoblast differentiation highlight how these compounds can interact with cellular signaling pathways like Wnt/β-catenin to influence cell fate decisions .

Q & A

Basic Research Questions

Q. What experimental models are appropriate for initial studies on lithium butyrate’s cellular effects?

Answer: Primary cell cultures (e.g., rhesus monkey trophoblast cells) are suitable for observing morphological changes (e.g., spindle-cell formation) and adhesion molecule expression via Western blotting . For reproducible results, maintain standardized culture conditions (e.g., 20 mM lithium chloride, 7-day incubation) and include controls treated with sodium chloride to isolate lithium-specific effects .

Q. Which analytical methods are recommended for quantifying this compound in biological systems?

Answer: Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) enables real-time detection of butyrate derivatives (e.g., ethyl butyrate) at sub-second intervals. Optimize integration times (e.g., 0.125–1 second) to resolve breath-by-breath metabolic release patterns . Calibrate using reference standards (e.g., acetone for co-elution studies) to minimize signal interference .

Q. How can researchers assess this compound’s enzymatic activity in vitro?

Answer: Use gelatin zymography to measure matrix metalloproteinase (MMP) activity (e.g., MMP-9 and MMP-2) in cell supernatants. Normalize band intensities (via densitometry) to controls and validate with proliferation assays (e.g., cell counting after 7-day lithium exposure) to distinguish enzymatic effects from cytotoxicity .

Q. What protocols ensure reproducibility in this compound synthesis?

Answer: Follow precipitation-based methods optimized for lithium salts, adjusting pH to enhance solubility. For example, lithium hydroxide can be reacted with butyric acid under controlled conditions. Document reagent sources, purity grades, and purification steps (e.g., diethyl ether recrystallization) to align with industrial brine extraction principles .

Q. How should researchers handle contradictory data on this compound’s anti-inflammatory effects?

Answer: Conduct dose-response studies to identify concentration-dependent outcomes (e.g., TNFα modulation). Compare results across multiple assays (e.g., Western blot, ELISA) and contextualize findings with prior literature on lithium’s dual roles in pro- and anti-inflammatory pathways .

Advanced Research Questions

Q. How can experimental design address conflicting findings on this compound’s role in TNFα signaling?

Answer: Use CRISPR-edited cell lines to knockout TNFα or its receptors, isolating this compound’s direct effects. Pair this with transcriptomic profiling (e.g., RNA-seq) to identify off-target pathways. Contrast results with lithium chloride and GSK-3 inhibitors (e.g., CHIR99021) to dissect kinase-dependent mechanisms .

Q. What statistical approaches resolve variability in this compound’s cell invasion assays?

Answer: Apply mixed-effects models to account for batch variations (e.g., cell passage number, serum lot). Use ≥4 biological replicates and report standard errors (SEM) for invasion metrics. Validate with alternative methods like transwell migration assays to confirm phenotype specificity .

Q. How do researchers optimize this compound’s bioavailability in pharmacokinetic studies?

Answer: Employ physiologically based pharmacokinetic (PBPK) modeling, integrating parameters like logP, plasma protein binding, and tissue distribution. Validate with in vivo sampling (e.g., microdialysis in rodent models) and compare to ethyl butyrate’s breath excretion kinetics .

Q. What strategies mitigate confounding factors in this compound’s neuroprotective studies?

Answer: Control for lithium’s endogenous interactions (e.g., sodium transporters, magnesium displacement) using isotopically labeled this compound (e.g., ⁶Li) for precise tracking. Pair with electrophysiology to correlate biochemical effects with neuronal activity .

Q. How can multi-omics integration clarify this compound’s epigenetic mechanisms?

Answer: Combine ChIP-seq (for histone acetylation marks) with metabolomics (e.g., LC-MS for butyrate levels) in HDAC-inhibited models. Use pathway enrichment analysis to link chromatin remodeling to metabolic shifts, ensuring computational reproducibility via Dockerized workflows .

Q. Methodological Considerations

  • Data Contradiction Analysis: Cross-validate findings using orthogonal techniques (e.g., siRNA knockdown alongside pharmacological inhibition) .
  • Replication Guidelines: Adhere to Beilstein Journal standards: detail synthesis protocols in main text, deposit raw data in repositories like Zenodo, and cite prior methods verbatim .
  • Literature Synthesis: Use PICOT frameworks to structure hypotheses (e.g., “In X model, how does Y dose of this compound affect Z outcome versus control?”) .

Properties

CAS No.

21303-03-7

Molecular Formula

C4H7LiO2

Molecular Weight

94.1 g/mol

IUPAC Name

lithium;butanoate

InChI

InChI=1S/C4H8O2.Li/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1

InChI Key

WIAVVDGWLCNNGT-UHFFFAOYSA-M

Canonical SMILES

[Li+].CCCC(=O)[O-]

Origin of Product

United States

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